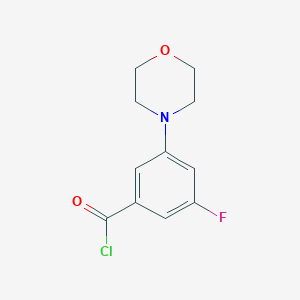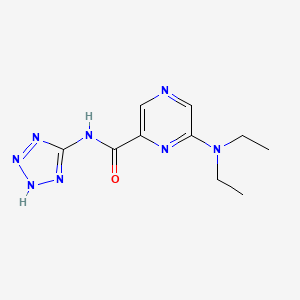
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is an organic compound with a complex structure that includes an aromatic ring substituted with ethyl, formyl, and methyl groups, as well as a propionic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One common method starts with the alkylation of a substituted benzene ring, followed by formylation and subsequent carboxylation to introduce the propionic acid side chain. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.
Reduction: 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Ethyl-4-methyl-phenyl)-propionic acid
- 3-(2-Ethyl-4-formyl-phenyl)-propionic acid
- 3-(2-Methyl-4-formyl-6-methyl-phenyl)-propionic acid
Uniqueness
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is unique due to the specific combination of substituents on the aromatic ring and the presence of the propionic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-(2-ethyl-4-formyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
OFDQUWSARBQDCV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)C=O)C)CCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine](/img/structure/B8296025.png)


![N-[3-(2-Fluorophenyl)acryloyl]-O4-Methyl-L-Tyrosine](/img/structure/B8296039.png)





![4-[4-(4-Chloro-phenoxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B8296087.png)


